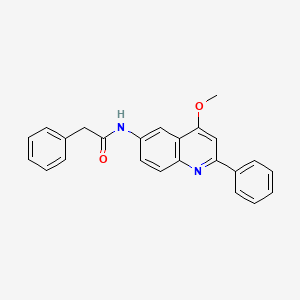

N-(4-methoxy-2-phenylquinolin-6-yl)-2-phenylacetamide

Description

Properties

IUPAC Name |

N-(4-methoxy-2-phenylquinolin-6-yl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O2/c1-28-23-16-22(18-10-6-3-7-11-18)26-21-13-12-19(15-20(21)23)25-24(27)14-17-8-4-2-5-9-17/h2-13,15-16H,14H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVGVBQJTFWROH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC2=C1C=C(C=C2)NC(=O)CC3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-phenylquinolin-6-yl)-2-phenylacetamide typically involves the reaction of 4-methoxy-2-phenylquinoline with 2-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-phenylquinolin-6-yl)-2-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Alkyl-substituted quinoline derivatives.

Scientific Research Applications

N-(4-methoxy-2-phenylquinolin-6-yl)-2-phenylacetamide has been explored for various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

Medicine: Studied for its potential anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-phenylquinolin-6-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to interact with enzymes and receptors involved in cell signaling pathways, leading to modulation of cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes related to cancer cell proliferation and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(4-methoxy-2-phenylquinolin-6-yl)-2-phenylacetamide with structurally or functionally related 2-phenylacetamide derivatives, emphasizing substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison of Selected 2-Phenylacetamide Derivatives

Key Comparative Insights

Structural Influences on Reactivity Quinoline vs. These differences impact solubility and interaction with biological targets. Substituent Effects: The 4-methoxy group on quinoline likely reduces electrophilicity compared to nitro-substituted analogs (e.g., N-(4-nitrophenyl)-2-phenylacetamide), which exhibit higher reactivity in alkylation reactions .

Synthetic Methodologies Phase-Transfer Catalysis: Alkylation of N-(4-nitrophenyl)-2-phenylacetamide with benzyl chloride achieves optimal yields (75%) using powdered KOH and phase-transfer catalysts in toluene . The target compound’s bulkier quinoline substituent may necessitate alternative conditions (e.g., elevated temperatures). Enzymatic vs. Chemical Synthesis: N-(3-hydroxypropyl)-2-phenylacetamide is synthesized enzymatically with 75% yield, but costs are enzyme-dependent . The target compound’s complex structure may require multi-step organic synthesis.

Applications and Bioactivity Agrochemicals: Cyflufenamid’s trifluoromethyl and cyclopropylmethoxyimino groups enhance fungicidal activity and environmental stability . Pharmaceuticals: Benzothiazole derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) highlight the role of heterocycles in drug design, suggesting the quinoline analog could target kinase or antimicrobial pathways .

Hydrogen Bonding and Crystallinity The acetamide group’s hydrogen-bonding capacity is critical for crystal packing and molecular recognition.

Biological Activity

N-(4-methoxy-2-phenylquinolin-6-yl)-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by a quinoline backbone substituted with a methoxy group and a phenylacetamide moiety. Its structural features contribute to its interaction with various biological targets, making it a candidate for further pharmacological investigation.

This compound exerts its biological effects primarily through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.

- Receptor Modulation : It can interact with receptors, influencing cellular signaling pathways and physiological responses.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Anticancer Activity

Studies have demonstrated the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| Ovarian Cancer | 36.27 |

| Breast Cancer (MCF7) | Not specified |

This data suggests that the compound may selectively target cancer cells while sparing normal cells, a desirable trait in anticancer therapies.

Antimicrobial Activity

The compound has exhibited antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Case Studies

Several studies have investigated the biological effects of this compound:

- Anticancer Effects : A study evaluated the impact of the compound on ovarian cancer cell lines, revealing a significant reduction in cell viability at concentrations below 50 μM.

- Antimicrobial Evaluation : Another research effort assessed the antimicrobial activity against common pathogens, demonstrating notable inhibition against Gram-positive bacteria.

- Anti-inflammatory Research : In vitro experiments showed that the compound could reduce inflammatory marker production in macrophages stimulated with lipopolysaccharides (LPS).

Summary of Findings

The biological activity of this compound indicates its potential as a therapeutic agent in various fields, particularly oncology and infectious disease treatment. Its ability to selectively target cancer cells while demonstrating antimicrobial and anti-inflammatory properties makes it a promising candidate for further research and development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-methoxy-2-phenylquinolin-6-yl)-2-phenylacetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step routes, starting with functionalization of the quinoline core. For example, introducing the methoxy group at position 4 and phenyl at position 2 may require Friedel-Crafts acylation or Ullmann coupling. Subsequent acetamide formation often employs coupling agents like EDCI/HOBt for amide bond formation. Key optimizations include solvent choice (e.g., DMF for polar intermediates), temperature control (reflux vs. room temperature), and purification via column chromatography (silica gel, gradient elution with hexane/EtOAc). Monitoring reactions with TLC (hexane:EtOAc 7:3) ensures intermediate purity .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC-MS : To confirm molecular weight and detect impurities.

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy at δ ~3.8 ppm, quinoline protons at δ 7.5–8.5 ppm).

- X-ray crystallography : For unambiguous structural confirmation (if crystals are obtainable). SHELX programs (SHELXL/SHELXS) are standard for refining crystallographic data .

Q. What preliminary assays are recommended to assess its biological activity?

- Methodological Answer : Begin with in vitro assays:

- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

- Antimicrobial activity : Broth microdilution for MIC determination.

Use DMSO as a solvent control (<1% v/v) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can conflicting biological activity data (e.g., high potency in vitro but low in vivo) be resolved?

- Methodological Answer : Investigate pharmacokinetic parameters:

- Solubility : Measure logP (shake-flask method) and aqueous solubility (UV-Vis). Modify substituents (e.g., replace methoxy with hydrophilic groups) to improve bioavailability.

- Metabolic stability : Perform liver microsome assays to identify metabolic hotspots (e.g., demethylation of the methoxy group).

- Protein binding : Use equilibrium dialysis to assess plasma protein interactions. Structural analogs from (e.g., chloro or fluorophenyl derivatives) may offer clues .

Q. What strategies are effective for resolving crystallographic disorder in the quinoline core during X-ray analysis?

- Methodological Answer :

- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve data quality.

- Refinement : In SHELXL, apply restraints to anisotropic displacement parameters and use PART commands to model disordered regions.

- Validation : Check R-factors and electron density maps (e.g., OMIT maps) for ambiguous regions. Reference hydrogen-bonding patterns from similar quinoline derivatives ( ) to guide modeling .

Q. How can computational methods predict SAR for derivatives of this compound?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding sites). Focus on the acetamide moiety as a hydrogen-bond donor.

- QSAR modeling : Train models with descriptors like Hammett σ (for substituent effects) and molar refractivity. Validate with leave-one-out cross-validation.

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER). Compare with experimental IC₅₀ values from .

Q. What experimental approaches can elucidate the role of hydrogen bonding in its solid-state stability?

- Methodological Answer :

- Thermal analysis : DSC/TGA to correlate melting points/decomposition with intermolecular interactions.

- IR spectroscopy : Identify NH···O=C and C-H···π interactions (stretching modes at ~3300 cm⁻¹ and 3050 cm⁻¹).

- Graph-set analysis : Apply Etter’s rules ( ) to classify hydrogen-bond motifs (e.g., R₂²(8) rings). Compare with crystal structures of analogs () .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical (DFT) and experimental NMR chemical shifts?

- Methodological Answer :

- Solvent effects : Recalculate shifts using PCM models (e.g., in Gaussian) with explicit DMSO solvent parameters.

- Conformational averaging : Perform MD simulations to identify dominant conformers and average shifts.

- Referencing : Ensure TMS is correctly referenced (δ = 0 ppm). Cross-validate with DEPT and HSQC spectra .

Q. When biological activity varies across similar analogs, how can structural modifications prioritize candidates?

- Methodological Answer :

- Fragment-based design : Replace the phenylacetamide with bioisosteres (e.g., thiophene or pyridine) and test activity.

- SAR tables : Tabulate IC₅₀ values against substituent electronegativity (Hammett plots).

- Crystallographic data : Correlate activity with dihedral angles between quinoline and acetamide moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.